![molecular formula C11H11NO3S B1488948 (E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid CAS No. 2092886-71-8](/img/structure/B1488948.png)
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid
Overview
Description
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid, commonly referred to as ETA-3, is a versatile organic compound that has been widely studied for its various applications in scientific research. ETA-3 has been used in a variety of laboratory experiments, ranging from biochemical and physiological studies to synthetic organic chemistry.
Scientific Research Applications
Synthesis and Biological Applications
Functionalized Azaheterocyclic Derivatives : A study outlines the synthesis of new aziridine-2- and azetidine-3-carboxylic acid derivatives with potential for biological applications and as foldameric materials. These compounds, including derivatives similar to "(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid," are highlighted for their conformational constraints and functionalization possibilities, which are of interest from a biological perspective and for foldamer technology (Žukauskaitė et al., 2011).
Antimicrobial Activities : Another study explores the synthesis of derivatives from chalcone, including structures related to "(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid." These derivatives were evaluated for their antimicrobial activity against several bacterial and fungal strains, demonstrating the potential of such compounds in developing new antimicrobial agents (Patel & Patel, 2017).
Anticancer Agents : Research into thiophene-2-carboxylic acid derivatives, closely related to the compound of interest, has shown potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxicity against human tumor cell lines, indicating the relevance of such derivatives in cancer research (Patil et al., 2014).
Material Science and Synthesis Techniques
- Self-curable Polyurethane Systems : A study on the development of an aqueous-based polyurethane dispersion system utilizing azetidine end groups for self-curing properties illustrates the material science applications of azetidine derivatives. This innovative approach enables the formation of polymeric network structures, enhancing the performance properties of polyurethane materials (Wang et al., 2006).
Advanced Organic Synthesis
- Organic Sensitizers for Solar Cells : The engineering of organic sensitizers for solar cell applications, involving structures akin to "(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid," highlights the utility of such compounds in enhancing solar energy conversion efficiency. These sensitizers demonstrate a high incident photon-to-current conversion efficiency, underscoring the potential of azetidine derivatives in renewable energy technologies (Kim et al., 2006).
properties
IUPAC Name |
1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10(4-3-9-2-1-5-16-9)12-6-8(7-12)11(14)15/h1-5,8H,6-7H2,(H,14,15)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGLJLXHBZFFNP-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-(thiophen-2-yl)acryloyl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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